4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid
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Overview
Description
4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a cyanoethenyl moiety, which is further connected to a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid typically involves the following steps:
Formation of the benzenesulfonyl chloride: Benzenesulfonic acid is chlorinated using phosphorus pentachloride (PCl5) to form benzenesulfonyl chloride.
Reaction with cyanoethenyl compound: The benzenesulfonyl chloride is then reacted with a cyanoethenyl compound under basic conditions (e.g., using sodium hydroxide) to form the intermediate product.
Coupling with benzoic acid: The intermediate product is coupled with benzoic acid under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: NaOH, KOH, in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with different functional groups replacing the original ones.
Scientific Research Applications
4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes, including pH regulation and ion transport.
Molecular Pathways: By inhibiting carbonic anhydrase, the compound disrupts the normal function of these enzymes, leading to altered cellular processes and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another benzenesulfonamide derivative with similar enzyme inhibitory properties.
Benzenesulfonamide derivatives: A broad class of compounds with varying biological activities, including anticancer and antimicrobial effects.
Uniqueness
4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzenesulfonyl group with a cyanoethenyl moiety and a benzoic acid group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S/c17-11-15(22(20,21)14-4-2-1-3-5-14)10-12-6-8-13(9-7-12)16(18)19/h1-10H,(H,18,19)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBNNVMBUUHFQD-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)C(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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